Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of pyridine and is commonly used in organic synthesis and medicinal chemistry. The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate typically involves the reaction of 2-(4-pyridyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-(4-pyridyl)ethanol+tert-butyl chloroformate→(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester
- (2-Chloro-pyridin-4-yl)carbamic acid tert-butyl ester
- (2-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester
Uniqueness
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various synthetic and research applications.
Biological Activity
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate is a carbamate derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₈N₂O₂
- CAS Number : 131818-17-2
The compound features a tert-butyl group attached to a carbamate moiety, with a pyridine ring that may facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves reversible binding to molecular targets, which can modulate their activity and influence various cellular pathways. Although the exact molecular targets remain to be fully elucidated, it is suggested that the pyridine ring may enhance the compound's affinity for certain proteins involved in signaling and metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Preliminary studies have shown that related carbamate derivatives exhibit significant antibacterial properties against strains such as E. coli and B. cereus. These studies utilized microdilution broth susceptibility assays to evaluate effectiveness .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes, which could be beneficial in drug development contexts. For instance, it may act on proteases or kinases involved in disease pathways .
Research Findings and Case Studies
- Antibacterial Evaluation :
-
Mechanistic Studies :
- Investigations into the compound's mechanism of action suggest that it may alter enzyme activity through reversible binding. This property is critical for developing therapeutic agents targeting specific diseases.
-
Comparative Analysis :
- A comparative study of similar compounds highlighted the unique structural features of this compound, which contribute to its distinct biological activities compared to other carbamates.
Table 1: Biological Activity Comparison of Carbamate Derivatives
Compound Name | Antibacterial Activity (MIC µg/mL) | Enzyme Target |
---|---|---|
This compound | 32 (against E. coli) | Unknown |
Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate | 16 (against B. cereus) | Protease Inhibitor |
Tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate | 8 (against M. luteus) | Kinase Inhibitor |
Table 2: Summary of Research Findings
Properties
IUPAC Name |
tert-butyl N-(2-pyridin-4-ylethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCDBHWHNSBPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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